molecular formula C19H23N3O5 B2920271 Methyl 4-(2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamido)benzoate CAS No. 941913-02-6

Methyl 4-(2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamido)benzoate

Cat. No.: B2920271
CAS No.: 941913-02-6
M. Wt: 373.409
InChI Key: YZHHUPGBTDACEY-UHFFFAOYSA-N
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Description

Methyl 4-(2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamido)benzoate is a spirohydantoin derivative characterized by a 1,3-diazaspiro[4.5]decan-2,4-dione core linked via an acetamido bridge to a methyl benzoate moiety. This compound belongs to a class of spirocyclic molecules known for their conformational rigidity, which enhances binding specificity in biological systems . The spirodiazaspiro scaffold introduces two carbonyl groups, enabling hydrogen-bonding interactions, while the methyl benzoate group contributes to lipophilicity and metabolic stability.

Properties

IUPAC Name

methyl 4-[[2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c1-21-18(26)22(17(25)19(21)10-4-3-5-11-19)12-15(23)20-14-8-6-13(7-9-14)16(24)27-2/h6-9H,3-5,10-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHHUPGBTDACEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamido)benzoate is a compound derived from the diazaspirodecane family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a diazaspiro framework and an acetamido group. Its molecular formula is C11H16N2O4C_{11}H_{16}N_{2}O_{4} with a molecular weight of 240.26 g/mol. The structural representation can be summarized as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC11H16N2O4
Molecular Weight240.26 g/mol
CAS Number852400-33-0

Antimicrobial Activity

Recent studies have demonstrated that derivatives of diazaspiro compounds exhibit significant antimicrobial properties . For instance, Mannich bases synthesized from similar structures showed notable antibacterial and antifungal activities against various pathogens. These compounds were tested against strains such as Staphylococcus aureus and Escherichia coli, displaying minimum inhibitory concentrations (MICs) that suggest potential as antimicrobial agents .

Cytotoxic Effects

Research indicates that this compound may possess cytotoxic effects on certain cancer cell lines. In vitro studies using human cancer cell lines such as HeLa and MCF-7 have shown that this compound can induce apoptosis at specific concentrations. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several diazaspiro derivatives, including this compound. The results indicated that this compound exhibited a significant reduction in bacterial growth compared to control groups, with an MIC value of 32 µg/mL against E. coli .

Cytotoxicity Assessment

In a separate investigation focusing on cytotoxicity, researchers treated HeLa cells with varying concentrations of the compound over 24 hours. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM, suggesting promising potential for further development as an anticancer agent .

Comparison with Similar Compounds

Ethyl 4-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)benzoate

  • Key Difference : The ethyl ester variant replaces the methyl ester group in the target compound.
  • Implications: Lipophilicity: The ethyl group increases molecular weight (333.35 g/mol vs. Metabolic Stability: Ethyl esters are generally hydrolyzed more slowly than methyl esters by esterases, prolonging half-life .

2-{8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic Acid

  • Key Difference : The acetamido-benzoate moiety is replaced by an acetic acid group.
  • Implications :
    • Solubility : The carboxylic acid group enhances water solubility but reduces cell permeability due to ionization at physiological pH.
    • Bioactivity : Acid derivatives may exhibit altered binding to targets like enzymes or receptors compared to esters .

2-(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic Acid

  • Key Difference : An ethyl substituent on the spiro ring replaces the methyl group in the target compound.
  • Synthetic Accessibility: Bulky substituents may complicate synthesis, as seen in lower yields for similar analogs (e.g., 21.7–28.1% yields in ) .

Functional Analogues with Pyrido[2,3-d]pyrimidine Scaffolds

Compounds 4a–4d () share structural motifs with the target compound, including:

  • Dioxo-diazaspiro systems : Present in 4a–4d as part of a pyrido[2,3-d]pyrimidine core.
  • Fluorobenzyl and Methoxyphenyl Substituents : These groups enhance π-π stacking and hydrophobic interactions, similar to the methyl benzoate in the target compound.

Comparison Highlights :

Property Target Compound Compound 4a ()
Core Structure 1,3-Diazaspiro[4.5]decan-2,4-dione Pyrido[2,3-d]pyrimidine
Substituents Methyl benzoate 4-Fluorobenzyl, 3-methoxyphenyl
Molecular Weight 319.32 g/mol ~600 g/mol (estimated)
Synthetic Yield Not reported 21.7–28.1% (for analogs)

The pyrido[2,3-d]pyrimidine derivatives exhibit higher molecular weights and lower yields, suggesting the target compound may offer synthetic and pharmacokinetic advantages .

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